molecular formula C26H24N4O4S B2673146 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 891110-86-4

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2673146
CAS No.: 891110-86-4
M. Wt: 488.56
InChI Key: KFYYXHZUMHGEMR-UHFFFAOYSA-N
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Description

The compound contains a dihydroquinoline moiety, a sulfonyl group, a benzamide group, and an oxadiazole ring. These functional groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction .

Scientific Research Applications

Synthesis and Pharmacological Applications

Research has explored the synthesis and characterization of derivatives related to this compound, examining their potential as pharmacological agents. For example, Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives, evaluating their diuretic, antihypertensive, and anti-diabetic potentials in rats. This study demonstrates the compound's relevance in the development of new pharmacological agents (Rahman et al., 2014).

Biological and Antimicrobial Screening

Patel et al. (2009) focused on synthesizing bioactive molecules, including derivatives of this compound, for biological and pharmacological screening. Their work involved screening for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the compound's potential in various biomedical applications (Patel et al., 2009).

Antioxidant and Antibacterial Properties

Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and evaluated their in vitro antioxidant and antibacterial activities. This research is crucial in understanding the compound's effectiveness against bacterial strains like Staphylococcus aureus and its potential antioxidant properties (Karanth et al., 2019).

Antiviral Activities

A study by Selvam et al. (2007) investigated novel 3-sulphonamido-quinazolin-4(3H)-one derivatives for their antiviral activities against various respiratory and biodefense viruses. This research underscores the compound's importance in developing antiviral agents, especially against influenza and other significant viral infections (Selvam et al., 2007).

Anticancer Research

Research into the anticancer properties of related compounds has been significant. For instance, Bavetsias et al. (2002) explored water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, to enhance its solubility and cytotoxic efficacy. These studies provide valuable insights into the compound's potential use in cancer treatment (Bavetsias et al., 2002).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many compounds with similar structures exhibit anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties .

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c1-17-9-14-22(18(2)16-17)25-28-29-26(34-25)27-24(31)20-10-12-21(13-11-20)35(32,33)30-15-5-7-19-6-3-4-8-23(19)30/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYYXHZUMHGEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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